molecular formula C11H11BrN2O2S B14890637 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B14890637
M. Wt: 315.19 g/mol
InChI Key: LMCQQIRYZFKYEY-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a bromine atom and a carboxamide group, which is further linked to a methylisoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The brominated thiophene is then subjected to a carboxylation reaction to introduce the carboxamide group. The final step involves the coupling of the carboxamide with the methylisoxazole moiety, which can be achieved using various coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxylate
  • 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-sulfonamide

Uniqueness

The uniqueness of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the methylisoxazole moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]thiophene-2-carboxamide

InChI

InChI=1S/C11H11BrN2O2S/c1-7-5-8(13-16-7)6-14(2)11(15)9-3-4-10(12)17-9/h3-5H,6H2,1-2H3

InChI Key

LMCQQIRYZFKYEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)C2=CC=C(S2)Br

Origin of Product

United States

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